
17b-Estradiol Dimethyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17b-Estradiol Dimethyl Ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of methoxy groups at the 3 and 17 positions of the steroid nucleus. It is used in various scientific research applications due to its unique chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17b-Estradiol Dimethyl Ether typically involves the following steps:
Starting Material: The synthesis often begins with estrone or estradiol as the starting material.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
17b-Estradiol Dimethyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
17b-Estradiol Dimethyl Ether has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses, such as hormone replacement therapy or cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 17b-Estradiol Dimethyl Ether involves its interaction with estrogen receptors in the body. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The natural hormone from which this compound is derived.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins.
Uniqueness
17b-Estradiol Dimethyl Ether is unique due to its specific methoxy substitutions, which can alter its biological activity and chemical properties compared to other similar compounds. These modifications may enhance its stability, bioavailability, or receptor binding affinity.
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-3,17-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H28O2/c1-20-11-10-16-15-7-5-14(21-2)12-13(15)4-6-17(16)18(20)8-9-19(20)22-3/h5,7,12,16-19H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 |
Clave InChI |
UJVDXOJUUSHVJY-SLHNCBLASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CCC2OC)CCC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


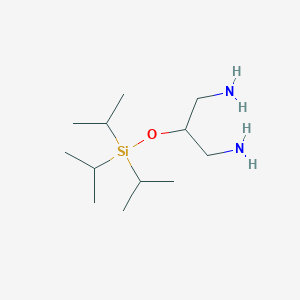
![5-[4-[(5-nitro-thien-2-yl)ethynyl]-phenyl]-1H-tetrazole](/img/structure/B8285455.png)
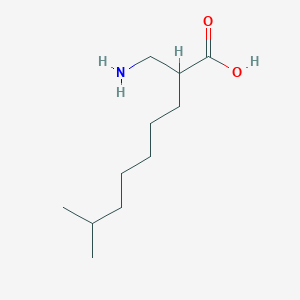
![TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE](/img/structure/B8285465.png)
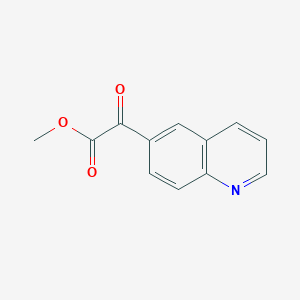
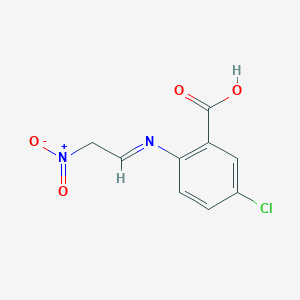
![1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide](/img/structure/B8285488.png)

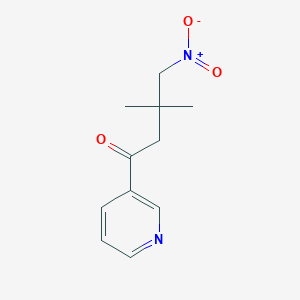
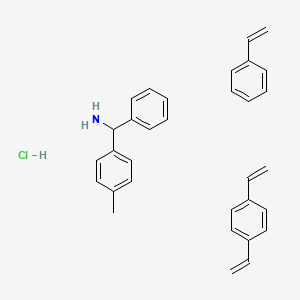
![2-Vinyl-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one](/img/structure/B8285528.png)
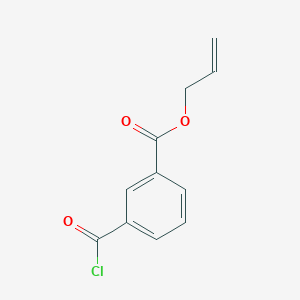

![1-[(2,2-Diethoxyethyl)thio]-2-methoxybenzene](/img/structure/B8285549.png)
